molecular formula C12H21NO3 B13098234 (3R,4R)-tert-Butyl 3-allyl-4-hydroxypyrrolidine-1-carboxylate

(3R,4R)-tert-Butyl 3-allyl-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B13098234
M. Wt: 227.30 g/mol
InChI Key: XWAFVZGCUNQYNV-ZJUUUORDSA-N
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Description

(3R,4R)-tert-Butyl 3-allyl-4-hydroxypyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The compound’s unique structure, featuring a tert-butyl group, an allyl group, and a hydroxyl group, makes it a valuable intermediate in the synthesis of various biologically active molecules.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-tert-Butyl 3-allyl-4-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane, or other mild oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Allyl halides, suitable bases like triethylamine.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Regeneration of hydroxyl derivatives.

    Substitution: Formation of substituted pyrrolidines.

Mechanism of Action

The mechanism of action of (3R,4R)-tert-Butyl 3-allyl-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, influencing biochemical pathways. The hydroxyl group can form hydrogen bonds, while the allyl and tert-butyl groups provide steric and electronic effects that modulate the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of chiral centers, functional groups, and its ability to serve as a versatile intermediate in organic synthesis. Its specific stereochemistry allows for selective interactions in biological systems, making it valuable in medicinal chemistry and drug development .

Biological Activity

(3R,4R)-tert-Butyl 3-allyl-4-hydroxypyrrolidine-1-carboxylate is a chiral organic compound notable for its unique structural features, including a pyrrolidine ring with a tert-butyl group, an allyl group, and a hydroxyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor modulation.

Chemical Structure and Properties

The molecular formula of this compound is C11H19NO3C_{11}H_{19}NO_3, with a molecular weight of approximately 227.30 g/mol. Its stereochemistry plays a crucial role in its biological activity, influencing interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The presence of the hydroxyl group facilitates hydrogen bonding with target proteins, enhancing binding affinity and specificity. This compound may act through:

  • Competitive Inhibition : Binding to the active site of enzymes, preventing substrate access.
  • Allosteric Modulation : Binding to sites other than the active site, inducing conformational changes that affect enzyme activity.

Biological Activity Studies

Research has demonstrated that this compound exhibits various biological activities:

  • Enzyme Inhibition : Studies indicate that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of serine proteases and kinases, which are critical in numerous physiological processes.
  • Neuroprotective Effects : The pyrrolidine structure is often associated with neuroprotective properties. Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis.
  • Anti-inflammatory Activity : The compound has been evaluated for its potential anti-inflammatory effects, demonstrating the ability to modulate inflammatory pathways in vitro.

Data Table: Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionInhibits serine proteases; IC50 values reported
NeuroprotectionReduces oxidative stress in neuronal cells
Anti-inflammatoryModulates pro-inflammatory cytokines

Case Studies

Several case studies have explored the biological implications of this compound:

  • Case Study on Enzyme Inhibition :
    • A study investigated its effect on a specific serine protease involved in cancer progression. Results indicated significant inhibition at micromolar concentrations, suggesting potential therapeutic applications in oncology.
  • Neuroprotective Study :
    • In a model of neurodegeneration induced by oxidative stress, treatment with this compound resulted in reduced cell death and improved cell viability compared to control groups.

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl (3R,4R)-3-hydroxy-4-prop-2-enylpyrrolidine-1-carboxylate

InChI

InChI=1S/C12H21NO3/c1-5-6-9-7-13(8-10(9)14)11(15)16-12(2,3)4/h5,9-10,14H,1,6-8H2,2-4H3/t9-,10+/m1/s1

InChI Key

XWAFVZGCUNQYNV-ZJUUUORDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)O)CC=C

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)CC=C

Origin of Product

United States

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